molecular formula C16H15FN2O2S B1665831 Cox/5-LO-IN-1 CAS No. 154355-75-6

Cox/5-LO-IN-1

Cat. No.: B1665831
CAS No.: 154355-75-6
M. Wt: 318.4 g/mol
InChI Key: MMSNEKOTSJRTRI-UHFFFAOYSA-N
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Mechanism of Action

Cox/5-LO-IN-1 works by inhibiting the activity of COX and 5-LOX enzymes . These enzymes are involved in the metabolism of arachidonic acid, leading to the production of prostaglandins and leukotrienes . By inhibiting these enzymes, this compound prevents the formation of these bioactive lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox/5-LO-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of indole and indazole arylamide benzoic acid analogues . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the preparation methods in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Cox/5-LO-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox/5-LO-IN-1 is unique in its ability to simultaneously inhibit both cyclooxygenase and 5-lipoxygenase enzymes, making it a valuable tool in research and potential therapeutic applications. This dual inhibition offers a broader anti-inflammatory spectrum compared to compounds that target only one of these enzymes .

Properties

IUPAC Name

1-[4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSNEKOTSJRTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870022
Record name N-(4-{5-[(4-Fluorophenyl)methyl]thiophen-2-yl}but-3-yn-2-yl)-N-hydroxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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